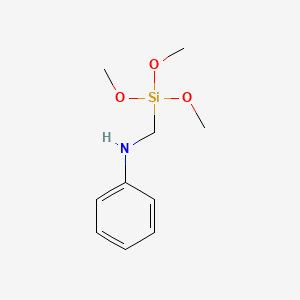

N-((Trimethoxysilyl)methyl)aniline

Descripción general

Descripción

N-((Trimethoxysilyl)methyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO3Si and its molecular weight is 227.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-((Trimethoxysilyl)methyl)aniline, also known as ANILINO-METHYL-TRIMETHOXYSILANE, is primarily used as a silane coupling agent . The compound’s primary targets are surfaces of materials such as glass, metal oxides, aluminum hydroxide, kaolin, wollastonite, and mica . It modifies the surface characteristics of these materials, enhancing their wettability, dispersion of nanomaterials, and selective absorption .

Mode of Action

The compound’s mode of action involves the formation of covalent bonds with the target material’s surface. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in the formation of a stable, durable bond with the target material, modifying its surface properties .

Biochemical Pathways

The compound’s action primarily involves the hydrolysis of the methoxysilane coupling agents (MSCA). The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model has been applied to study the hydrolysis kinetics of similar compounds . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote the hydrolysis reactions .

Result of Action

The result of the compound’s action is the modification of the target material’s surface properties. This includes enhanced wettability, improved dispersion of nanomaterials, and increased selective absorption . These changes can improve the performance of the target materials in various applications, such as in the production of silyl modified polymers which serve as binders in adhesives and sealants .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and acidity. For instance, both temperature and acidity can promote the hydrolysis reactions of the compound . Additionally, the compound’s efficacy as a surface modifier can be influenced by the specific characteristics of the target material, such as its chemical composition and surface structure .

Actividad Biológica

N-((Trimethoxysilyl)methyl)aniline, also known as N-[(trimethoxysilyl)methyl]aniline (CAS Number: 77855-73-3), is an organosilane compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₃Si |

| Molecular Weight | 227.332 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 262.6 ± 23.0 °C |

| Melting Point | -17 °C |

| Flash Point | 112.6 ± 22.6 °C |

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon exposure to light or in the presence of catalysts. For example, studies have shown that when subjected to visible light in iridium-catalyzed reactions, this compound can generate aminomethyl radicals that readily add to cyclic α,β-unsaturated carbonyl compounds, leading to the formation of complex tricyclic products . This radical formation is significant for its potential applications in organic synthesis and materials science.

Antimicrobial Activity

Research indicates that silane-based compounds, including this compound, exhibit antimicrobial properties. The incorporation of such compounds into materials can enhance their resistance to microbial colonization. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes .

Cellular Imaging

This compound derivatives have been explored for their utility in cellular imaging applications. For instance, fluorescent carbon dot-supported imaging studies have demonstrated the capability of modified anilines to penetrate cell membranes effectively, allowing for intracellular visualization . This property is particularly valuable in cancer research and diagnostics.

Case Studies

- Visible-Light-Induced Reactions : A study investigated the use of N-methyl-N-((trimethylsilyl)methyl)aniline in iridium-catalyzed reactions, revealing that it could facilitate the formation of complex organic molecules under mild conditions. The resulting products showed varying yields depending on reaction conditions and substrate types .

- Antimicrobial Efficacy : Another study examined the antimicrobial properties of silane derivatives, including this compound, demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that these compounds could be utilized in coatings or materials designed for medical applications .

Research Findings

Recent findings highlight the versatility of this compound in various biological contexts:

- Synthesis and Reactivity : The compound has been shown to participate in diverse chemical reactions, leading to products with potential pharmacological activities.

- Biocompatibility : Preliminary assessments suggest that derivatives of this compound may exhibit favorable biocompatibility profiles, making them suitable for biomedical applications .

- Fluorescence Properties : Modified forms of anilines have been utilized to create fluorescent probes for imaging applications, showcasing their ability to target specific cellular components effectively .

Aplicaciones Científicas De Investigación

Surface Modification

Surface Functionalization

N-((Trimethoxysilyl)methyl)aniline can modify the surfaces of silica nanoparticles, creating reactive aniline groups that facilitate the anchoring of organic molecules onto inorganic supports. This property is particularly useful in enhancing the compatibility and interaction between organic and inorganic phases in composite materials.

Coatings and Adhesives

The compound acts as a silane coupling agent, improving adhesion between organic polymers and inorganic substrates. Its application in coatings enhances properties such as water repellency, chemical resistance, and mechanical strength .

Polymer Chemistry

Silyl Modified Polymers

this compound is utilized in the production of silyl modified polymers, which serve as binders in adhesives and sealants. These polymers exhibit improved durability and resistance to environmental factors, making them suitable for construction and automotive applications .

Crosslinking Agent

In silane-crosslinking formulations, this compound functions as a crosslinker and water scavenger, enhancing the performance of adhesives, sealants, and coatings by promoting better network formation within polymer matrices .

Catalysis

Methylation Reactions

this compound can be employed in the methylation of anilines using cyclometalated ruthenium complexes under mild conditions. This process selectively produces N-methylanilines from anilines and methanol, showcasing its utility in organic synthesis.

Nanotechnology

Nanomaterial Dispersion

The compound’s ability to enhance wettability and dispersion of nanoparticles makes it valuable in nanotechnology applications. By modifying the surface properties of nanomaterials, it improves their stability and functionality in various formulations.

Environmental Applications

Adsorbents for Contaminants

this compound has potential applications in environmental remediation as it can be used to create adsorbents for removing contaminants from water sources. Its functional groups allow for the binding of pollutants, enhancing removal efficiency.

Biomedical Applications

Drug Delivery Systems

Due to its ability to form stable bonds with biological molecules, this compound is being explored for use in drug delivery systems where it can facilitate the targeted delivery of therapeutic agents through modifications on drug carriers.

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Surface Modification | Anchoring organic molecules on silica |

| Coatings and Adhesives | Enhancing adhesion properties |

| Polymer Chemistry | Production of silyl modified polymers |

| Catalysis | Methylation reactions using cyclometalated complexes |

| Nanotechnology | Improving dispersion and stability of nanoparticles |

| Environmental Applications | Creating adsorbents for contaminant removal |

| Biomedical Applications | Drug delivery systems |

Case Study 1: Surface Modification

In a study focusing on the modification of silica surfaces with this compound, researchers demonstrated significant improvements in the binding efficiency of organic dyes to silica particles. The modified surfaces exhibited enhanced stability under various pH conditions, making them suitable for use in dye-sensitized solar cells.

Case Study 2: Polymer Enhancement

A research project examined the use of this compound as a crosslinker in silicone-based sealants. The results indicated that sealants containing this compound showed improved tensile strength and elongation at break compared to standard formulations, highlighting its effectiveness as an adhesion promoter.

Propiedades

IUPAC Name |

N-(trimethoxysilylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBLTKHUCJLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CNC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694862 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-73-3 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.